molecular formula C17H20N2O3S B6123359 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

Cat. No. B6123359
M. Wt: 332.4 g/mol
InChI Key: ZLWUIXFMYGULCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as EMA401 and is currently being studied for its potential use in the treatment of chronic pain.

Mechanism of Action

The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves the selective inhibition of the ATP-sensitive P2X3 receptor. This receptor is found on sensory neurons and is involved in the transmission of pain signals. By inhibiting this receptor, EMA401 can reduce the transmission of pain signals and provide pain relief.
Biochemical and Physiological Effects:
4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide has been shown to selectively inhibit the ATP-sensitive P2X3 receptor. This receptor is involved in the transmission of pain signals, and by inhibiting it, EMA401 can reduce pain. In animal models, EMA401 has been shown to reduce neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide in lab experiments is its selective inhibition of the ATP-sensitive P2X3 receptor. This allows for the specific targeting of pain signals, which can lead to more effective pain relief. One limitation of using EMA401 is its potential side effects, which are currently being studied in clinical trials.

Future Directions

There are several future directions for the study of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide. One direction is the further evaluation of its safety and efficacy in clinical trials. Another direction is the study of its potential use in the treatment of other types of pain, such as cancer pain and inflammatory pain. Additionally, the development of new compounds that target the ATP-sensitive P2X3 receptor could lead to more effective pain relief.

Synthesis Methods

The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide involves a series of chemical reactions. The starting material is 3-methylbenzoic acid, which is converted to 3-methylbenzoyl chloride. This compound is then reacted with N-(ethylsulfonyl)methylamine to form 4-[(ethylsulfonyl)(methyl)amino]-3-methylbenzoyl chloride. Finally, this compound is reacted with 3-methylphenylamine to form 4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide.

Scientific Research Applications

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide has been studied for its potential use in the treatment of chronic pain. It has been shown to selectively inhibit the ATP-sensitive P2X3 receptor, which is involved in the transmission of pain signals. Studies have shown that EMA401 can reduce pain in animal models of neuropathic pain and osteoarthritis pain. Clinical trials are currently underway to evaluate the safety and efficacy of EMA401 in humans.

properties

IUPAC Name

4-[ethylsulfonyl(methyl)amino]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-23(21,22)19(3)16-10-8-14(9-11-16)17(20)18-15-7-5-6-13(2)12-15/h5-12H,4H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWUIXFMYGULCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.